molecular formula C12H16ClNO3 B285122 4-chloro-N-(3,4-dimethoxyphenyl)butanamide

4-chloro-N-(3,4-dimethoxyphenyl)butanamide

Cat. No. B285122
M. Wt: 257.71 g/mol
InChI Key: WJTZQIZYRCLETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,4-dimethoxyphenyl)butanamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of amides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(3,4-dimethoxyphenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This leads to a reduction in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, 4-chloro-N-(3,4-dimethoxyphenyl)butanamide has been found to have other biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and protect against cell damage caused by free radicals. It has also been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(3,4-dimethoxyphenyl)butanamide in lab experiments is its relatively low toxicity. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are several possible future directions for research on 4-chloro-N-(3,4-dimethoxyphenyl)butanamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Another area of interest is its anti-cancer properties, and further research is needed to determine its effectiveness against different types of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it can be optimized for therapeutic use.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4-dimethoxyphenyl)butanamide involves the reaction of 3,4-dimethoxybenzylamine with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.

Scientific Research Applications

Research on 4-chloro-N-(3,4-dimethoxyphenyl)butanamide has focused on its potential as a therapeutic agent for various conditions. Studies have shown that this compound has anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

4-chloro-N-(3,4-dimethoxyphenyl)butanamide

InChI

InChI=1S/C12H16ClNO3/c1-16-10-6-5-9(8-11(10)17-2)14-12(15)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

WJTZQIZYRCLETL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CCCCl)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCCl)OC

Origin of Product

United States

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